(2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenylpenta-2,4-dienamide
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Overview
Description
(2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenylpenta-2,4-dienamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a pyrazole ring, and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenylpenta-2,4-dienamide typically involves multi-step organic reactions
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the conjugated diene system.
Reduction: Reduction reactions may target the cyano group or the carbonyl group in the pyrazole ring.
Substitution: The compound can participate in substitution reactions, especially at the phenyl rings or the cyano group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: In biological research, it may serve as a probe or a ligand in studying enzyme interactions or receptor binding.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for its anti-inflammatory or anticancer properties.
Industry: In the industrial sector, the compound could be utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenylpenta-2,4-dienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-phenylpenta-2,4-dienamide can be compared with other pyrazole derivatives or conjugated diene compounds.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties such as enhanced stability, reactivity, or biological efficacy.
Properties
Molecular Formula |
C23H20N4O2 |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(2E,4E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-phenylpenta-2,4-dienamide |
InChI |
InChI=1S/C23H20N4O2/c1-17-21(23(29)27(26(17)2)20-14-7-4-8-15-20)25-22(28)19(16-24)13-9-12-18-10-5-3-6-11-18/h3-15H,1-2H3,(H,25,28)/b12-9+,19-13+ |
InChI Key |
YMZWBEXBVLCSSP-CBLICJDJSA-N |
Isomeric SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C/C=C/C3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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